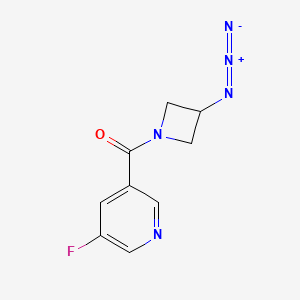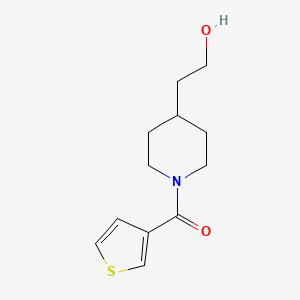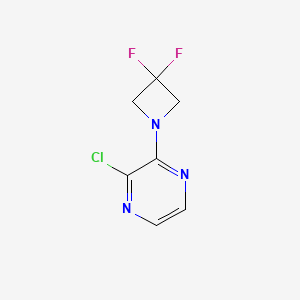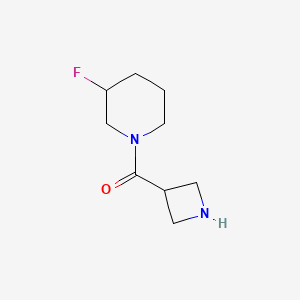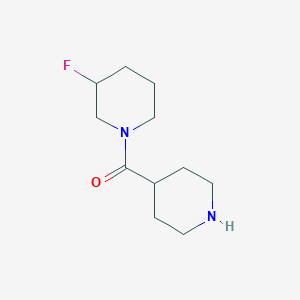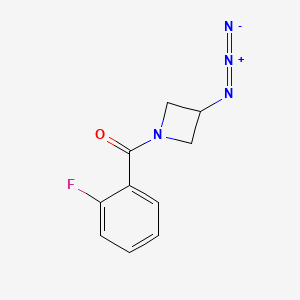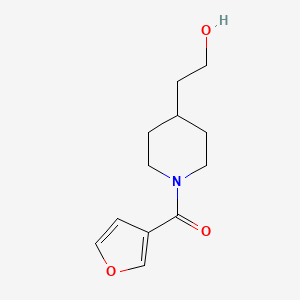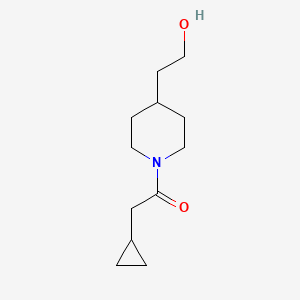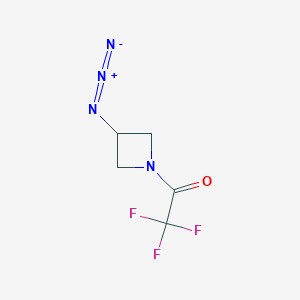
2-氯-1-(3,3-二氟哌啶-1-基)丁酮
描述
2-Chloro-1-(3,3-difluoropiperidin-1-yl)butan-1-one (2C1DFPB1) is an organic compound that has been studied for its potential applications in scientific research. It is a fluorinated piperidine derivative and is structurally similar to other compounds such as 2-chloro-1-(3-fluoropiperidin-1-yl)butan-1-one (2C1FPB1) and 2-chloro-1-(2-fluoropiperidin-1-yl)butan-1-one (2C1F2PB1). This compound has been studied for its ability to act as a substrate for various enzymes, as well as its potential to be used in drug discovery.
科学研究应用
合成和结构研究
- Verniest等人(2008年)的研究详细介绍了一种合成途径,可制备有价值的3,3-二氟哌啶,起始物为δ-氯-α,α-二氟亚胺,可通过亲电氟化合成。这一过程对于开发新的氟化合物至关重要,包括2-氯-1-(3,3-二氟哌啶-1-基)丁酮 (Verniest et al., 2008)。
生物活化和代谢研究
- Elfarra和Zhang(2012年)研究了1-氯-2-羟基-3-丁烯的生物活化,将其转化为1-氯-3-丁烯-2-酮,这是一种潜在的有毒代谢物,通过醇脱氢酶。这项研究突出了与化合物如2-氯-1-(3,3-二氟哌啶-1-基)丁酮 (Elfarra & Zhang, 2012) 相关的代谢途径和潜在毒性机制。
化学反应性和相互作用研究
- 在Zheng等人(2015年)的研究中,探讨了1-氯-3-丁烯-2-酮与2'-脱氧鸟苷的反应性,导致形成多种加合物。这项研究提供了有关相关化合物 (Zheng et al., 2015) 的化学相互作用和潜在DNA修饰的见解。
在合成其他化合物中的应用
- Goudie等人(1978年)开发了一系列与4-(6-甲氧基-2-萘基)丁酮相关的化合物,表现出抗炎活性。该研究强调了类似2-氯-1-(3,3-二氟哌啶-1-基)丁酮在合成生物活性分子中的重要性 (Goudie et al., 1978)。
晶体学和结构分析
- Kang等人(2015年)关于杀菌剂环丙唑的晶体结构研究突显了结构分析在理解相关氯代酮性质方面的重要性,这与对2-氯-1-(3,3-二氟哌啶-1-基)丁酮 (Kang et al., 2015) 的研究相关。
属性
IUPAC Name |
2-chloro-1-(3,3-difluoropiperidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClF2NO/c1-2-7(10)8(14)13-5-3-4-9(11,12)6-13/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBUCWVUKBNJPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC(C1)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3,3-difluoropiperidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





